molecular formula C17H19N3O3S B2458559 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone CAS No. 2034606-01-2

1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2458559
CAS No.: 2034606-01-2
M. Wt: 345.42
InChI Key: VUGJCJNNQPQVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-12(21)13-4-6-16(7-5-13)24(22,23)19-8-9-20-15(11-19)10-17(18-20)14-2-3-14/h4-7,10,14H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGJCJNNQPQVNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=CC(=N3)C4CC4)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

It is known that this compound acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This suggests that it may interact with enzymes, proteins, and other biomolecules involved in glutamate signaling pathways.

Cellular Effects

Given its role as a negative allosteric modulator of mGluR2, it may influence cell function by modulating glutamate signaling pathways, which could impact gene expression and cellular metabolism.

Metabolic Pathways

Given its interaction with mGluR2, it may be involved in pathways related to glutamate metabolism.

Biological Activity

1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a sulfonamide group and a cyclopropyl moiety attached to a pyrazolo[1,5-a]pyrazine core. The molecular formula is C17H16N3O2SC_{17}H_{16}N_3O_2S with a molecular weight of approximately 344.39 g/mol.

  • Inhibition of Cyclooxygenase Enzymes : Compounds in the pyrazolo[1,5-a]pyrimidine class have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The sulfonamide moiety enhances this inhibitory activity, making these compounds potential anti-inflammatory agents .
  • Anticancer Activity : Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, studies have demonstrated that related compounds can effectively target various cancer cell lines, suggesting a broader applicability in oncology .
  • Enzyme Inhibition : Beyond COX-2 inhibition, these compounds may also inhibit other metabolic enzymes, which could be beneficial in treating diseases like diabetes and obesity by modulating metabolic pathways .

Research Findings and Case Studies

A review of recent literature reveals several key findings regarding the biological activity of 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone:

StudyFindings
Identified as a selective COX-2 inhibitor with significant anti-inflammatory activity in vitro and in vivo.
Demonstrated cytotoxic effects against various cancer cell lines with IC50 values indicating potent anticancer properties.
Showed potential as an antiviral agent against Hepatitis B virus (HBV), suggesting its utility in viral infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its therapeutic application:

  • Absorption and Distribution : Initial studies suggest good oral bioavailability with rapid absorption rates.
  • Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary route for elimination.
  • Toxicity : Early toxicological evaluations indicate low toxicity levels compared to traditional NSAIDs.

Scientific Research Applications

Biological Activities

The biological activities of 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone can be categorized into several key areas:

Antiviral Activity

Research indicates that compounds related to this structure exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). Studies have shown that certain derivatives demonstrate low cytotoxicity while maintaining high antiviral efficacy. For instance:

  • Case Study : Compounds derived from similar structures were evaluated for anti-HBV activity, with promising results indicating their potential as antiviral agents .

Modulation of Metabotropic Receptors

The compound has been studied for its role as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 2 (mGluR2). This modulation may have implications for treating various neuropsychiatric disorders such as depression and schizophrenia:

  • Case Study : Certain derivatives were noted for their ability to effectively alter receptor activity, suggesting potential therapeutic applications in neuropsychiatric conditions .

Anti-inflammatory and Analgesic Properties

Compounds within this class have also been recognized for their anti-inflammatory and analgesic effects. The presence of the sulfonamide group is believed to enhance these properties by interacting with specific biological targets involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone. Variations in the substituents on the pyrazole and phenyl rings can significantly influence biological activity.

CompoundActivity TypeEfficacy LevelReference
2fAnti-HBVHigh
3kAnti-HBVHigh
GYH2-18mGluR2 ModulatorModerate
Isomer 2f-1Anti-HBVVery High

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
  • Catalysts : Use of Pd catalysts for cyclopropane coupling improves regioselectivity .
  • Temperature control : Low temperatures (−78°C) prevent side reactions during Grignard additions .

Basic: How is the molecular structure of this compound characterized?

Answer:
Structural elucidation employs:

  • X-ray crystallography : Determines bond lengths, angles, and crystal packing. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.1709 Å, b = 10.6982 Å, and interplanar angles ~72–81° .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.7–4.1 ppm (dihydropyrazine CH₂), and δ 1.2–1.5 ppm (cyclopropyl CH₂) .
    • ¹³C NMR : Carbonyl signals at ~205 ppm and sulfonyl carbons at ~125 ppm .
  • HPLC-MS : Confirms molecular weight (e.g., m/z 411.88 for C₂₂H₂₂ClN₃O₃) and purity (>98%) .

Advanced: How can researchers resolve contradictions in bioactivity data across structural analogs?

Answer:
Discrepancies in bioactivity often arise from:

  • Substituent effects : Electron-donating groups (e.g., methoxy) enhance target binding, while bulky groups (tert-butyl) reduce solubility .
  • Assay variability : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) using positive controls like staurosporine .

Q. Methodology :

  • Comparative SAR studies : Tabulate analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives) to correlate substituents with activity .
  • Molecular docking : Use software like AutoDock to predict binding affinities and validate with SPR (surface plasmon resonance) .

Advanced: What strategies improve the design of derivatives for enhanced target interaction?

Answer:

  • Bioisosteric replacement : Substitute the cyclopropyl group with spirocyclic moieties to increase rigidity and binding specificity .
  • Fragment-based drug design (FBDD) : Screen fragments (e.g., pyrazine sulfonamides) to identify high-affinity motifs .
  • Metabolic stability : Introduce fluorine atoms at para positions to block cytochrome P450 oxidation .

Q. Validation :

  • In vitro ADME : Assess metabolic stability in liver microsomes and plasma protein binding .

Basic: What analytical techniques confirm purity and structural integrity during synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm .
  • TLC : Monitor reaction progress using silica plates (Rf = 0.3–0.5 in ethyl acetate/hexane) .
  • Elemental analysis : Match experimental vs. theoretical C/H/N ratios (e.g., C: 64.15%, H: 5.38%, N: 10.20%) .

Advanced: How can low yields in sulfonylation steps be addressed?

Answer:
Low yields (<50%) may result from:

  • Steric hindrance : Use smaller sulfonyl chlorides (e.g., methylsulfonyl instead of phenylsulfonyl) .
  • Side reactions : Add scavengers (e.g., dimethylaminopyridine) to trap excess sulfonyl chloride .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve efficiency (yield >75%) .

Q. Troubleshooting :

  • In situ FTIR : Monitor sulfonate ester formation (peaks at 1370 cm⁻¹ and 1170 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.